1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol
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Overview
Description
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dichloro and morpholinyl groups, and a butanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate chlorinated precursors and morpholine under controlled conditions.
Substitution Reactions: The dichloro groups are introduced via substitution reactions using chlorinating agents.
Attachment of the Butanol Moiety: The final step involves the attachment of the butanol moiety through etherification or esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dichloro groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-propan-2-ol
- 1-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethanol
Uniqueness
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C14H21Cl2N3O3 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C14H21Cl2N3O3/c1-14(2,3)9(20)8-22-10-11(15)17-13(16)18-12(10)19-4-6-21-7-5-19/h9,20H,4-8H2,1-3H3 |
InChI Key |
NNPJNMKRBCYAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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